Product packaging for (1R)-1-(3-Furyl)butylamine(Cat. No.:)

(1R)-1-(3-Furyl)butylamine

Cat. No.: B13056304
M. Wt: 139.19 g/mol
InChI Key: BENHEBGKNYZQOR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(3-Furyl)butylamine is a chiral primary amine featuring a furan ring, making it a valuable building block in organic synthesis and medicinal chemistry research. Its structure suggests potential as a precursor for the development of novel heterocycles, leveraging the reactivity of the furan moiety . This compound is closely related to other furyl-alkyl amines, which are utilized in studying multicomponent reactions, such as the Furan-Thiol-Amine (FuTine) reaction, for the selective and irreversible labeling of peptides and proteins . As a defined, single-enantiomer compound, it is of particular interest for exploring stereoselective syntheses and for the creation of structurally diverse compound libraries. The physical properties of this compound are likely consistent with other alkylamines, such as butylamine, which is a colorless liquid with an ammonia-like odor . This product is strictly labeled "For Research Use Only" (RUO). RUO products are intended solely for basic research, pharmaceutical discovery, and other non-clinical investigations . They are not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease in humans or animals, and they are exempt from the regulatory controls applicable to diagnostic or therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B13056304 (1R)-1-(3-Furyl)butylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(1R)-1-(furan-3-yl)butan-1-amine

InChI

InChI=1S/C8H13NO/c1-2-3-8(9)7-4-5-10-6-7/h4-6,8H,2-3,9H2,1H3/t8-/m1/s1

InChI Key

BENHEBGKNYZQOR-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@H](C1=COC=C1)N

Canonical SMILES

CCCC(C1=COC=C1)N

Origin of Product

United States

Ii. Enantioselective Synthetic Methodologies for the Preparation of 1r 1 3 Furyl Butylamine and Its Stereoisomers

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation represents a direct and efficient method for producing chiral amines from prochiral imines. sioc-journal.cn This approach has seen significant advancements through the development of novel transition metal catalysts and chiral ligands.

Transition Metal-Catalyzed Asymmetric Reduction of Imines and Enamides

The transition metal-catalyzed asymmetric hydrogenation of imines is a cornerstone for the synthesis of chiral amines. sioc-journal.cndicp.ac.cn Ruthenium, rhodium, iridium, and palladium complexes are commonly employed, with the choice of metal and ligand being crucial for achieving high enantioselectivity and catalytic activity. dicp.ac.cnscispace.comresearchgate.net For instance, palladium complexes with bisphosphine ligands have proven effective for the asymmetric hydrogenation of activated imines. dicp.ac.cn The reaction conditions, including the solvent and additives, also play a significant role. Trifluoroethanol is often used as a solvent due to its ability to promote high catalytic activity. dicp.ac.cn

The hydrogenation of N-aryl imines, which are precursors to amines like (1R)-1-(3-Furyl)butylamine, has been extensively studied. acs.org Iridium-based catalysts, in particular, have shown excellent performance in the asymmetric hydrogenation of N-aryl aryl alkyl imines. acs.org The development of air-stable and highly efficient catalysts continues to be an active area of research to broaden the scope and applicability of this methodology. sioc-journal.cnacs.org

Ligand Design and Substrate Control in Catalytic Hydrogenation

The design of chiral ligands is paramount in transition metal-catalyzed asymmetric hydrogenation to control the stereochemical outcome of the reaction. dicp.ac.cn P-stereogenic chiral ligands, for example, have demonstrated high efficiency in the metal-catalyzed asymmetric hydrogenation of various N-acylenamines. acs.org The steric and electronic properties of the ligand create a chiral environment around the metal center, which directs the hydrogenation to one face of the imine substrate.

Substrate control is another critical factor. The nature of the substituent on the imine nitrogen significantly influences the reactivity and enantioselectivity. dicp.ac.cn For instance, N-diphenylphosphinyl and N-tosyl groups are effective activating groups for ketimines, leading to high enantioselectivities in palladium-catalyzed hydrogenations. dicp.ac.cnnih.gov The interplay between the catalyst, ligand, and substrate is a complex but essential aspect to consider for optimizing the synthesis of a specific chiral amine.

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. nih.govacs.org Enzymes, such as transaminases and lipases, can operate under mild reaction conditions and often exhibit exquisite enantio-, regio-, and chemoselectivity. acs.orgunipd.it

Enzymatic Kinetic Resolution of Precursor Alcohols or Amines

Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers from a racemic mixture. researchgate.net This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. scielo.br For the synthesis of this compound, the kinetic resolution of a racemic precursor, such as 1-(3-furyl)butan-1-ol or a racemic amine, can be employed.

Lipases are frequently used for the kinetic resolution of alcohols through enantioselective acylation or hydrolysis. researchgate.netrsc.org For example, the enzymatic kinetic resolution of 1-(3-furyl)-3-buten-1-ol has been investigated using various lipases, with Pseudomonas fluorescens lipase (B570770) showing high enantiomeric ratios. diva-portal.org The choice of acyl donor and solvent is critical for optimizing the efficiency and selectivity of the resolution. scielo.br Similarly, transaminases can be used for the kinetic resolution of racemic amines. diva-portal.org

SubstrateBiocatalystMethodProductEnantiomeric Excess (ee)Reference
rac-1-(3-furyl)-3-buten-1-olPseudomonas fluorescens lipaseHydrolysis of acetate(R)-1-(3-furyl)-3-buten-1-ol89% diva-portal.org
rac-1-(3-furyl)-3-buten-1-olPseudomonas fluorescens lipaseHydrolysis of acetate(S)-1-(3-furyl)-3-buten-1-ol acetate89% diva-portal.org

Whole-Cell and Isolated Enzyme-Mediated Transformations

The use of whole-cell systems or isolated enzymes provides a powerful tool for asymmetric synthesis. nih.gov Transaminases (TAs) are particularly valuable for the synthesis of chiral amines from prochiral ketones. nih.govgoogle.com These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, creating a chiral amine with high enantiopurity. diva-portal.org

Recent advances in protein engineering have led to the development of transaminases with broadened substrate scope and enhanced stability, making them suitable for industrial applications. diva-portal.orgnih.gov For example, engineered ω-transaminases have been successfully applied to the synthesis of various furfurylamines. nih.gov One-pot cascade reactions combining multiple enzymes can further enhance the efficiency of the process by overcoming challenges such as unfavorable equilibrium and product inhibition. nih.gov

Chiral Auxiliary-Mediated Diastereoselective Syntheses

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. numberanalytics.com This strategy is a reliable method for controlling stereochemistry in a wide range of organic reactions. numberanalytics.comnumberanalytics.com

Alkylation and Addition Reactions Directed by Chiral Auxiliaries

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis, where a chiral molecule is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. numberanalytics.comwikipedia.org For the synthesis of chiral amines like this compound, this typically involves the acylation of a chiral auxiliary, such as an oxazolidinone, followed by stereoselective alkylation or addition reactions. wikipedia.org

A common approach involves attaching the chiral auxiliary to a precursor molecule. For instance, an Evans oxazolidinone auxiliary can be acylated to form an N-acyloxazolidinone. Deprotonation of this imide with a strong base, like lithium diisopropylamide, generates a stable Z-enolate. wikipedia.org This enolate is then subjected to alkylation with an appropriate electrophile. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered face, thus inducing high diastereoselectivity. wikipedia.org

While direct examples for 1-(3-Furyl)butylamine are not prevalent in the reviewed literature, the principle can be applied to furan-containing substrates. For example, a three-component alkylation of furan (B31954) has been demonstrated using chiral boronic esters, reacting with alkyl iodides under photoredox catalysis to yield complex chiral heteroaromatic molecules with high stereospecificity. nih.gov Another relevant strategy involves the derivatization of 5-hydroxyfuran-2(5H)-one with a chiral auxiliary like 5-menthyoxyfuran-2(5H)-one to control asymmetric transformations. acs.org These examples underscore the feasibility of using auxiliary-controlled reactions to construct the chiral center in furan-containing molecules.

Table 1: Examples of Chiral Auxiliary-Directed Reactions for Heteroaromatic Compounds

Chiral Auxiliary/System Substrate Reagent Product Type Diastereomeric/Enantiomeric Excess Ref
Chiral Boronic Ester Furan Iodoacetonitrile Alkylated Furan Complete Stereospecificity nih.gov
(R)-BINOL Glycine Derivative Electrophile R-amino acids 69-86% d.e. wikipedia.org
Pseudoephedrine Carboxylic Acid Derivative Alkyl Halide α-substituted Carboxylic Acid High (syn-product) wikipedia.org

Stereocontrol Mechanisms and Auxiliary Cleavage Strategies

The efficacy of chiral auxiliaries hinges on their ability to establish a highly ordered, rigid transition state that energetically favors the formation of one diastereomer over the other. The primary mechanisms of stereocontrol are steric hindrance and chelation. numberanalytics.com

Steric Control : As seen with Evans oxazolidinones, a substituent on the auxiliary (e.g., a benzyl (B1604629) or isopropyl group at the 4-position) physically blocks one face of the reactive intermediate (the enolate). wikipedia.org This steric repulsion directs the incoming electrophile to the opposite face, ensuring a predictable stereochemical outcome. numberanalytics.com The conformation of the substrate is controlled to maximize this steric effect. numberanalytics.com

Chelation Control : In some systems, a Lewis acid can coordinate to both the chiral auxiliary and a carbonyl or other heteroatom in the substrate. This forms a rigid, cyclic transition state that locks the conformation of the molecule and exposes only one face to the reagent. This is a common strategy in reactions like stereoselective aldol (B89426) additions. wikipedia.org

Once the desired chiral center has been created, the auxiliary must be removed without racemizing the newly formed stereocenter. numberanalytics.com The cleavage method depends on the nature of the auxiliary and the desired product. Common strategies include:

Hydrolysis : Mild hydrolytic conditions (e.g., LiOH/H₂O₂) can cleave N-acyloxazolidinones to yield the corresponding carboxylic acid.

Reductive Cleavage : Using reducing agents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) can cleave the auxiliary to furnish the corresponding primary alcohol.

Aminolysis : Reaction with amines can also be used to remove the auxiliary, yielding an amide product.

The ability to recover the chiral auxiliary in high yield for reuse is a key advantage of this synthetic strategy. wikipedia.org

Stereoselective Amination and C-C Bond Formation Reactions

Directly forming the amine functionality or the crucial C-C bond in a stereoselective manner offers a more atom-economical route to this compound compared to auxiliary-based methods.

Asymmetric Strecker-Type Reactions and Variants

The Strecker synthesis is a classic method for producing amino acids and amines from an aldehyde, an amine source (like ammonia), and a cyanide source. wikipedia.org The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to an amino acid or reduced to a diamine. wikipedia.orgthieme-connect.de

To render this process asymmetric, a chiral component is introduced. This can be a chiral amine source, a chiral catalyst, or a chiral cyanide-delivering agent. wikipedia.orgresearchgate.net A common variant involves reacting the aldehyde (3-furfural in this case) with a chiral amine, such as (S)-alpha-phenylethylamine, to form a chiral imine in situ. wikipedia.org The subsequent addition of cyanide (e.g., HCN or TMSCN) occurs diastereoselectively, guided by the existing stereocenter of the chiral amine. The resulting aminonitrile can then be processed, and the chiral amine group removed (e.g., via hydrogenolysis) to yield the desired enantiomerically enriched primary amine. thieme-connect.de

Recent advances have focused on catalytic asymmetric Strecker reactions. Chiral catalysts, including thiourea-derived and BINOL-based systems, can activate the imine and control the facial selectivity of the cyanide attack, leading to high enantiomeric excesses. wikipedia.org A scalable organocatalytic method uses a chiral oligoethylene glycol to complex with KCN, creating a chiral cyanide anion that adds to α-amido sulfones (imine precursors) with excellent yield and enantioselectivity. researchgate.net

Enantioselective Organometallic Additions to Imines

The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to imines is a powerful method for C-C bond formation and the synthesis of amines. clockss.org To achieve enantioselectivity, this reaction is typically mediated by an external chiral ligand or catalyst. clockss.orgnih.gov

For the synthesis of this compound, the strategy would involve the formation of an imine from 3-furfural and a suitable amine (e.g., with a removable protecting group like a sulfonyl or benzyl group). This 3-furyl imine then serves as the electrophile. nih.govacs.org An organometallic reagent, such as propyllithium or propylmagnesium bromide, is added in the presence of a chiral ligand.

Research has shown that imines derived from furan aldehydes can be challenging substrates. However, studies on the addition of methyllithium (B1224462) to furylimines have demonstrated that using an imine with a 2-substituted anisidine moiety on the nitrogen atom can lead to the corresponding amine with up to 91% enantiomeric excess (ee) when a chiral ligand is employed. clockss.org Similarly, C,P-palladacycle catalysts have proven effective in the asymmetric arylation of heteroaryl N-tosylaldimines, including those containing a furan ring, affording products with up to 99% ee. nih.gov

Table 2: Enantioselective Organometallic Additions to Heteroaryl Imines

Imine Substrate Organometallic Reagent Chiral Catalyst/Ligand Product Enantiomeric Excess (ee) Yield Ref
Furylimine (N-anisidyl) Methyllithium Chiral diamine ether Amine Up to 91% - clockss.org
Thiophene N-tosylaldimine Arylboronic acid (S)-L2-Pd palladacycle Diarylmethylamine 99% 57% nih.gov

Classical and Chromatographic Resolution Techniques for Enantiomeric Enrichment

When a synthetic route produces a racemic mixture of 1-(3-Furyl)butylamine, resolution techniques are required to separate the two enantiomers.

Diastereomeric Salt Formation and Crystallization

Classical resolution via diastereomeric salt formation is a widely used and scalable method for separating enantiomers of chiral amines and acids. researchgate.netulisboa.pt The principle relies on the fact that diastereomers have different physical properties, including solubility. fiveable.me

The process involves reacting the racemic amine, (R/S)-1-(3-Furyl)butylamine, with a single enantiomer of a chiral acid, known as a resolving agent. fiveable.me Common resolving agents for amines include L-(+)-tartaric acid, D-(−)-tartaric acid, (R)-(−)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid. This reaction forms a pair of diastereomeric salts:

[(R)-amine · (R)-acid]

[(S)-amine · (R)-acid]

Due to their different three-dimensional structures, these two salts will exhibit different solubilities in a given solvent system. researchgate.net Through careful selection of the solvent and crystallization conditions (temperature, concentration), one of the diastereomeric salts can be induced to crystallize preferentially while the other remains in solution. ulisboa.pt The crystallized salt is then isolated by filtration. Finally, the chiral resolving agent is removed, typically by neutralization with a base, to liberate the enantiomerically pure amine, this compound. The resolving agent can often be recovered and reused. researchgate.net The success of this technique depends heavily on screening for an optimal resolving agent and solvent combination that provides a significant difference in solubility between the two diastereomeric salts. researchgate.net

Preparative Chiral Chromatography for Enantiomer Separation

Preparative chiral chromatography stands as a powerful and widely utilized technique for the resolution of enantiomers on a larger scale, moving beyond analytical determination to the isolation of gram to kilogram quantities of a single, desired stereoisomer. nih.govnih.gov This method is particularly valuable in pharmaceutical development and manufacturing where the isolation of a specific enantiomer, such as this compound, is critical due to the often differing pharmacological and toxicological profiles of stereoisomers. nih.gov The principle of preparative chiral chromatography is analogous to its analytical counterpart, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation. longdom.org However, the primary goal shifts from quantification to the purification and recovery of the target enantiomer with high purity and yield.

The successful implementation of preparative chiral chromatography hinges on several key factors, including the selection of an appropriate chiral stationary phase (CSP), optimization of the mobile phase, and managing the high sample loading required for large-scale purification. pharmtech.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are frequently employed for the separation of a broad range of chiral compounds, including amines, due to their high loading capacity and wide applicability. nih.govresearchgate.net

Detailed Research Findings

The choice of the chiral stationary phase is paramount. Polysaccharide-derived CSPs, such as those with cellulose or amylose backbones functionalized with carbamate (B1207046) derivatives, have demonstrated broad enantioselectivity for a variety of chiral compounds. yakhak.org For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are common choices for screening and developing chiral separations. researchgate.net Furthermore, immobilized polysaccharide-based CSPs offer the advantage of being compatible with a wider range of solvents, which can be crucial for optimizing both selectivity and the solubility of the sample at high concentrations required for preparative work. pharmtech.com

The mobile phase composition, including the choice of organic modifier and any additives, significantly influences the separation. In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (such as isopropanol (B130326) or ethanol) are typical. chromatographyonline.com The ratio of these solvents is adjusted to optimize the retention times and the separation factor (α). For preparative separations, higher flow rates and larger column dimensions are employed to process larger quantities of the racemic mixture.

Below are illustrative data tables outlining potential conditions for the preparative chiral separation of a racemic mixture of 1-(3-Furyl)butylamine. These tables are constructed based on established methodologies for the separation of similar chiral primary amines and furan-containing compounds.

Illustrative Data Table: Preparative Chiral HPLC Conditions for 1-(3-Furyl)butylamine Separation

ParameterCondition 1Condition 2
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (B1680970) gel)Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel)
Dimensions 250 x 20 mm250 x 20 mm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)n-Hexane / Ethanol (B145695) / Triethylamine (90:10:0.1, v/v/v)
Flow Rate 15 mL/min18 mL/min
Detection UV at 220 nmUV at 220 nm
Temperature AmbientAmbient
Injection Volume 5 mL5 mL
Sample Conc. 20 mg/mL in mobile phase25 mg/mL in mobile phase

This table is illustrative and based on typical conditions for separating chiral amines and furan-containing compounds.

Illustrative Data Table: Expected Chromatographic Results for Preparative Separation

ParameterCondition 1Condition 2
Retention Time (Enantiomer 1) ~ 12.5 min~ 10.8 min
Retention Time (Enantiomer 2) ~ 15.8 min~ 14.2 min
Separation Factor (α) 1.351.31
Resolution (Rs) > 2.0> 1.8
Enantiomeric Excess (ee) of collected fractions > 99%> 99%
Productivity (g of racemate/day) ~ 50~ 65

This table presents expected outcomes based on separations of analogous compounds. The actual values for this compound would require experimental verification.

The successful development of a preparative chiral separation method allows for the isolation of the desired this compound enantiomer with high enantiomeric purity, which is a critical step for its further use in pharmaceutical applications. The scalability of such a method from analytical to preparative scale is a key advantage of this technique. nih.gov

Iii. Reactivity and Derivatization Chemistry of 1r 1 3 Furyl Butylamine

Reactions of the Furan (B31954) Ring Moiety

The furan ring is an electron-rich aromatic heterocycle that exhibits reactivity distinct from that of benzene (B151609). Its lower resonance energy makes it susceptible to a variety of reactions, including electrophilic substitution, cycloadditions, and oxidative transformations. chemicalbook.com

Furan is significantly more reactive than benzene towards electrophiles. chemicalbook.compearson.com Electrophilic attack occurs preferentially at the C2 (α) position, as the resulting cationic intermediate (arenium ion) is better stabilized by resonance involving the oxygen atom compared to attack at the C3 (β) position. chemicalbook.compearson.comstudy.com

In (1R)-1-(3-Furyl)butylamine, the substituent is at the C3 position. Alkyl groups are generally activating and ortho-, para-directing in electrophilic aromatic substitution. The positions "ortho" to the C3 substituent are C2 and C4, while the "para" position is C5. Given the intrinsic high reactivity of the C2 and C5 positions of the furan nucleus, substitution is expected to occur at one of these sites. The directing effect of the C3-alkylamine group will influence the regioselectivity, with the C2 position being a likely target due to the inherent preference of the furan ring for α-substitution.

Common electrophilic aromatic substitution reactions applicable to the furan ring include:

Halogenation: Reaction with agents like bromine in dioxane. pearson.com

Nitration: Typically performed with mild nitrating agents like acetyl nitrate (B79036) to avoid oxidative degradation.

Sulfonation: Can be achieved using complexes like pyridine-SO₃.

Friedel-Crafts Reactions: Acylation and alkylation are possible, often using milder Lewis acids than those required for benzene.

The furan ring can function as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.comwikipedia.org While the aromatic character of furan makes it less reactive than many acyclic dienes, the reaction proceeds readily with electron-deficient dienophiles such as maleic anhydride (B1165640) or ethyl acrylate. quora.comyoutube.com The reaction leads to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. researchgate.net

The presence of an electron-donating group, such as the alkylamine substituent at the C3 position of this compound, is expected to increase the electron density of the furan ring, thereby enhancing its reactivity as a diene in normal-demand Diels-Alder reactions. rsc.org These cycloaddition reactions are powerful tools for rapidly building molecular complexity and accessing bicyclic structures.

The electron-rich furan ring is susceptible to various oxidative transformations. These can range from complete degradation to more controlled and synthetically useful rearrangements.

A particularly relevant transformation for furfuryl amines is the aza-Achmatowicz reaction . allaboutchemistry.netorganicreactions.orgyoutube.comnih.gov This reaction involves the oxidative rearrangement of a furfurylamine (B118560) to a substituted piperidinone. allaboutchemistry.netyoutube.comru.nl Typically carried out with oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or bromine in methanol, the reaction proceeds through the oxidation of the furan ring, followed by rearrangement to form a six-membered nitrogen-containing heterocycle. youtube.comru.nl This transformation is a powerful method for converting the planar furan ring into a complex, three-dimensional piperidinone scaffold, which is a common motif in natural products and pharmaceuticals. organicreactions.orgnih.gov

Other oxidative processes include oxidative ring cleavage, which can break open the furan ring to yield 1,4-dicarbonyl compounds. organicreactions.org Reagents like singlet oxygen or N-bromosuccinimide (NBS) can initiate such transformations, which may proceed through dearomatization followed by rearrangement. acs.orgresearchgate.net

Stereochemical Stability and Interconversions

Pathways for Racemization and Epimerization

There is no available scientific literature that specifically investigates the pathways for racemization or epimerization of this compound. In general, chiral amines can undergo racemization through various mechanisms, often influenced by factors such as temperature, pH, and the presence of catalysts. For a chiral center adjacent to an aromatic ring like furan, potential pathways could involve the formation of a stabilized carbanion or carbocation intermediate, which would lead to a loss of stereochemical integrity. However, without experimental data, any discussion of specific conditions or mechanisms for this compound would be purely speculative.

Stereoselective Derivatization to Access Diverse Chiral Scaffolds

Similarly, there are no published studies detailing the use of this compound in stereoselective derivatization to create diverse chiral scaffolds. Chiral amines are frequently used as starting materials or chiral auxiliaries in asymmetric synthesis. Reactions targeting the amine functionality, such as acylation, alkylation, or reductive amination, could potentially be employed to generate a variety of new chiral molecules. The stereochemical outcome of such reactions would be of critical importance, but no data on diastereoselectivity or enantioselectivity involving this specific compound has been reported.

The absence of detailed research on this compound suggests that it may be a relatively new or specialized chiral building block with a limited history of application in published research. Further investigation by synthetic chemists would be required to elucidate its specific reactivity profile and potential as a precursor for other chiral molecules.

Iv. Applications of 1r 1 3 Furyl Butylamine in Asymmetric Catalysis and Synthesis

As a Chiral Ligand Precursor for Transition Metal Catalysis

The amine functionality of (1R)-1-(3-Furyl)butylamine serves as a convenient handle for the synthesis of more complex chiral molecules that can act as ligands in transition-metal-catalyzed reactions. These ligands play a crucial role in transferring their chiral information to the catalytic cycle, enabling the production of enantiomerically enriched products. mdma.ch The steric and electronic properties of these ligands can be fine-tuned to achieve high efficiency and selectivity in various transformations. beilstein-journals.org

Chiral ligands are fundamental to asymmetric catalysis, and primary amines like this compound are valuable starting materials for their synthesis.

Phosphine (B1218219) Ligands: Chiral phosphine ligands are a dominant class in homogeneous catalysis. nih.gov The synthesis of phosphine ligands from a chiral amine precursor often involves the formation of a P-N or P-C bond. While specific synthetic routes starting from this compound are not extensively detailed in the literature, general methods often involve reacting the amine with a chlorophosphine or utilizing it to construct a backbone that is later functionalized with phosphine groups. beilstein-journals.orgresearchgate.net The furan (B31954) ring can also influence the electronic properties of the resulting phosphine ligand.

Oxazoline (B21484) Ligands: Ligands containing the oxazoline ring are widely used in a variety of metal-catalyzed asymmetric reactions. researchgate.net Their synthesis typically begins with a chiral amino alcohol, which can be derived from the corresponding chiral amine. nih.gov For instance, this compound could potentially be transformed into a β-amino alcohol, which is a direct precursor to the oxazoline ring via cyclization with a carboxylic acid derivative. The substituent at the stereogenic center of the oxazoline ring, originating from the butyl group of the amine, plays a key role in inducing asymmetry in catalytic reactions. nih.gov

Diamine Ligands: Chiral vicinal and 1,3-diamines are important ligands, particularly in copper- and rhodium-catalyzed reactions. nih.govnih.govrsc.org this compound can be elaborated into more complex diamine structures through various synthetic transformations, such as reductive amination or alkylation, to introduce a second amino group. These diamine ligands are effective in a range of cross-coupling and amination reactions. researchgate.net

Ligand TypeGeneral Synthetic PrecursorPotential Role of this compound
Phosphines Chiral backbone with P-C or P-N bondsSource of chirality for the ligand backbone. beilstein-journals.orgresearchgate.net
Oxazolines Chiral β-amino alcoholsPrecursor to the required chiral β-amino alcohol. nih.gov
Diamines Chiral aminesStarting material for the introduction of a second amine moiety. nih.govresearchgate.net

Asymmetric hydrogenation is a powerful method for producing chiral compounds, and ruthenium-based catalysts are particularly effective. mdma.chmdpi.com The efficiency and enantioselectivity of these reactions are highly dependent on the chiral ligand coordinated to the metal center. nih.gov

Ligands derived from this compound, such as chiral phosphines or diamines, can be employed in ruthenium or rhodium-catalyzed asymmetric hydrogenation of prochiral ketones and olefins. nih.govrsc.orgrsc.org For example, a Ru-diamine complex would facilitate the transfer of hydrogen from a hydrogen source (like H₂ gas or isopropanol) to a substrate, with the chiral environment created by the ligand directing the approach of the substrate to produce one enantiomer preferentially. mdpi.com The specific structure of the ligand, including the steric bulk of the butyl group and the electronic nature of the furan ring, would be critical in determining the stereochemical outcome.

Transition-metal-catalyzed cross-coupling reactions are indispensable for forming C-C and C-X (where X is a heteroatom like N, O, or S) bonds. ncl.ac.ukdocumentsdelivered.com The use of chiral ligands allows these powerful reactions to be performed asymmetrically.

Carbon-Carbon Bond Formation: Ligands derived from this compound could be applied in reactions like the Suzuki, Heck, or Negishi couplings. For instance, a palladium complex bearing a chiral phosphine ligand synthesized from the amine could catalyze the asymmetric coupling of an aryl halide with a boronic acid, creating a chiral biaryl product. researchgate.net

Carbon-Heteroatom Bond Formation: The formation of C-N bonds is crucial in the synthesis of many pharmaceuticals and natural products. lnu.edu.cn Copper- and palladium-catalyzed C-N coupling reactions (Buchwald-Hartwig amination) often rely on specialized ligands. nih.govresearchgate.net Chiral diamine ligands, potentially synthesized from this compound, have proven effective in copper-catalyzed C-N coupling reactions, enabling the synthesis of chiral amines and amides. rsc.orgresearchgate.net

As a Chiral Auxiliary in Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com this compound, with its robust chiral center, is a suitable candidate to function as such an auxiliary.

The principle of a chiral auxiliary is to convert a prochiral substrate into a diastereomeric intermediate. The existing stereocenter of the auxiliary then directs the formation of a new stereocenter with a specific configuration due to steric and electronic effects. wikipedia.org

For C-C bond formation , the amine can be converted into an amide or an imine. nih.govresearchgate.net For example, by forming an imine between this compound and an aldehyde, the chiral amine moiety can direct the nucleophilic addition to one of the two diastereotopic faces of the C=N double bond. researchgate.net This strategy is effective in the diastereoselective addition of organometallic reagents or in conjugate addition reactions. dntb.gov.ua

For C-N bond formation , the chiral amine auxiliary can be used to direct the addition of nitrogen nucleophiles to prochiral electrophiles. For instance, in the synthesis of α-amino acids, the chiral amine can be part of a template that controls the stereoselective alkylation or amination at the α-position. researchgate.net

The practical utility of a chiral auxiliary relies on its easy attachment to the substrate and its clean removal without racemizing the newly formed stereocenter. nih.govresearchgate.net

Incorporation: this compound can be attached to a substrate through standard chemical reactions. For instance, it can react with a carboxylic acid or its derivative to form a chiral amide, or with an aldehyde or ketone to form a chiral imine. wikipedia.org These reactions are typically high-yielding and straightforward.

V. Spectroscopic and Chromatographic Methodologies for Stereochemical Analysis and Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers due to its high efficiency, sensitivity, and broad applicability. phenomenex.comnih.gov The method relies on the use of a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers of the analyte. nih.gov This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and subsequent quantification.

The determination of enantiomeric excess involves injecting a sample of 1-(3-Furyl)butylamine onto a chiral HPLC column and integrating the peak areas corresponding to the two eluting enantiomers. The ee is then calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

For primary amines like 1-(3-Furyl)butylamine, polysaccharide-based CSPs are particularly effective. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, possess chiral grooves and cavities. Chiral recognition mechanisms involve a combination of intermolecular interactions such as hydrogen bonding (with the amine group), π-π stacking (with the furan (B31954) ring), and dipole-dipole interactions. nih.gov The selection of the mobile phase, often a mixture of a hydrocarbon solvent (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation by modulating these interactions.

Below is a table detailing a representative set of conditions for the chiral HPLC analysis of a compound analogous to (1R)-1-(3-Furyl)butylamine.

ParameterConditionPurpose
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Provides chiral recognition sites for enantiomeric separation.
Column Dimensions 4.6 mm I.D. x 250 mm length, 5 µm particle sizeStandard analytical column dimensions for good resolution and efficiency.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Balances analyte retention and elution; optimizes chiral recognition.
Flow Rate 1.0 mL/minControls the speed of the separation and influences peak shape.
Temperature 25 °CMaintains consistent and reproducible retention times.
Detection UV Absorbance at 254 nmThe furan ring provides a chromophore for sensitive detection.
Expected Retention (R) ~8.5 minHypothetical retention time for the (R)-enantiomer.
Expected Retention (S) ~9.8 minHypothetical retention time for the (S)-enantiomer.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another powerful technique for chiral separations, prized for its high resolution, speed, and sensitivity. uni-muenchen.de The separation principle is analogous to chiral HPLC, but it occurs in the gas phase. The enantiomers of a volatile analyte are partitioned between an inert carrier gas (mobile phase) and a chiral stationary phase coated on the inner wall of a capillary column. azom.com

For the analysis of amines by GC, derivatization is often a necessary step. Primary amines can exhibit poor peak shapes due to their polarity and tendency to adsorb onto the column surface. Converting the amine group into a less polar derivative, such as a trifluoroacetamide (B147638) by reaction with trifluoroacetic anhydride (B1165640), improves volatility and chromatographic performance. nih.gov

Cyclodextrin (B1172386) derivatives are the most common and effective CSPs for GC analysis. gcms.czwiley.com These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, creating a chiral environment that allows for enantioselective inclusion complexation and surface interactions. The degree and type of substitution on the cyclodextrin molecule are tailored to achieve separation for a wide range of chiral compounds. wiley.com

The following table outlines typical parameters for a chiral GC method suitable for determining the enantiomeric purity of derivatized 1-(3-Furyl)butylamine.

ParameterConditionPurpose
Analyte Form N-trifluoroacetyl derivativeIncreases volatility and improves peak shape for GC analysis.
Chiral Stationary Phase Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrinA common cyclodextrin-based CSP providing enantioselectivity for derivatized amines. wiley.com
Column Fused Silica Capillary Column (e.g., 30 m x 0.25 mm I.D.)High-resolution column format standard in modern GC.
Carrier Gas Hydrogen or HeliumInert mobile phase to transport the analyte through the column.
Oven Program Isothermal at 120 °CA constant temperature is often sufficient for separating a single enantiomeric pair.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the sample.
Detector Flame Ionization Detector (FID)A sensitive and universal detector for organic compounds.
Expected Retention (R) ~15.2 minHypothetical retention time for the derivatized (R)-enantiomer.
Expected Retention (S) ~15.9 minHypothetical retention time for the derivatized (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy Using Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to determine enantiomeric excess without requiring physical separation of the enantiomers. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, the addition of a Chiral Shift Reagent (CSR) to the NMR tube can induce chemical shift non-equivalence for the signals of the two enantiomers. libretexts.org

CSRs are typically paramagnetic lanthanide complexes, such as europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), that are themselves enantiomerically pure. rsc.org The basic amine group of this compound can act as a Lewis base and form a transient, rapidly reversible complex with the Lewis acidic lanthanide center of the CSR. nih.gov This interaction forms two short-lived diastereomeric complexes, [(R)-amine][(R)-CSR] and [(S)-amine][(R)-CSR]. Because these complexes are diastereomers, the nuclei of the amine in each complex experience a different magnetic environment, resulting in the splitting of formerly equivalent NMR signals into two separate signals. nih.gov

The enantiomeric excess can then be determined by integrating the areas of these separated peaks. The magnitude of the separation between the signals for the two enantiomers (ΔΔδ) depends on the concentration of the CSR and the strength of the interaction. researchgate.net

The table below illustrates the expected effect of a CSR on the ¹H NMR spectrum of a racemic sample of 1-(3-Furyl)butylamine.

Proton SignalOriginal Chemical Shift (δ) (ppm)Chemical Shift with CSR (δ) (ppm)Enantiomeric Shift Difference (ΔΔδ) (ppm)
CH-NH₂ (methine) ~3.5(R): 5.1, (S): 5.30.20
CH₃ (methyl) ~0.9(R): 1.8, (S): 1.90.10
Furan H-2 ~7.4(R): 8.0, (S): 8.10.10
Furan H-5 ~7.2(R): 7.6, (S): 7.650.05

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Configurational Assignment

While chromatographic and NMR methods are excellent for determining enantiomeric purity, chiroptical techniques like optical rotation and circular dichroism (CD) spectroscopy are fundamental for assigning the absolute configuration of a chiral molecule. yale.edu

Optical Rotation measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. aps.org This property is reported as the specific rotation ([α]), a characteristic physical constant for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). The (1R) designation refers to the absolute configuration determined by the Cahn-Ingold-Prelog priority rules. This configuration will correspond to either a dextrorotatory (+) or levorotatory (-) optical rotation. The enantiomer, (1S)-1-(3-Furyl)butylamine, will have the equal but opposite specific rotation.

Circular Dichroism (CD) Spectroscopy provides more detailed stereochemical information. CD is the differential absorption of left- and right-circularly polarized light by a chiral molecule. aps.org A CD spectrum is a plot of this differential absorption versus wavelength. The resulting positive or negative peaks, known as Cotton effects, are highly sensitive to the molecule's three-dimensional structure. The experimental CD spectrum of this compound can be compared to spectra predicted by quantum chemical calculations for the (R) and (S) configurations. A match between the experimental and calculated spectrum for the (R) configuration provides a confident assignment of the absolute stereochemistry.

The principles and applications of these chiroptical techniques are summarized below.

TechniquePrincipleApplication to this compound
Optical Rotation Measures the macroscopic rotation of plane-polarized light by a bulk sample of a chiral compound.Determines the sign of rotation (+ or -) associated with the (R)-enantiomer. The magnitude of the specific rotation ([α]) is a measure of enantiomeric purity if the value for the pure enantiomer is known.
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light as a function of wavelength.The shape and sign of the CD spectrum (Cotton effects) are unique to the (R) configuration. It allows for unambiguous assignment of the absolute configuration by comparing the experimental spectrum to theoretical predictions.

Vi. Theoretical and Computational Investigations of 1r 1 3 Furyl Butylamine

Quantum Chemical Calculations of Conformational Preferences and Energetic Landscapes

The three-dimensional structure of (1R)-1-(3-Furyl)butylamine is not static. Rotation around its single bonds gives rise to various spatial arrangements known as conformations. Understanding the relative energies of these conformers and the energy barriers that separate them—the energetic landscape—is crucial for predicting the molecule's reactivity and its interactions with other chiral molecules.

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to model the electronic structure of molecules and predict their properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. DFT, while also a quantum mechanical method, utilizes the electron density to calculate the molecule's energy and other properties, often providing a good balance between accuracy and computational cost. nih.gov

A computational study on this compound would begin with a conformational search to identify all possible low-energy structures. This involves systematically rotating the dihedral angles of the molecule, particularly around the C-C and C-N bonds of the butylamine (B146782) side chain and the C-C bond connecting the side chain to the furan (B31954) ring. For each generated conformation, a geometry optimization would be performed to find the nearest local energy minimum.

Subsequent single-point energy calculations, using higher levels of theory and larger basis sets, would then provide more accurate relative energies for each optimized conformer. From these energies, the Boltzmann distribution of conformers at a given temperature can be calculated, revealing which structures are most likely to be populated.

Below is a hypothetical data table illustrating the kind of results that a DFT study (e.g., at the B3LYP/6-31G* level of theory) might produce for the most stable conformers of this compound.

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 KKey Dihedral Angle (°) (C4-C3-Cα-N)
10.0065.1-65.2
20.8520.3175.8
31.5014.658.9

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available in the cited literature.

Mechanistic Insights and Transition State Modeling in Reactions Involving this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants to products. scirp.org For reactions involving this compound, such as N-acylation or its use as a chiral catalyst, DFT calculations can map out the entire reaction pathway.

Transition state modeling would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. This is a complex calculation that requires specialized algorithms. Once the transition state geometry is found, its energy can be used to calculate the activation energy of the reaction, which is directly related to the reaction rate. Furthermore, analysis of the vibrational frequencies of the transition state structure can confirm that it is a true transition state (characterized by a single imaginary frequency) and can provide insights into the atomic motions involved in the reaction coordinate.

For instance, in a hypothetical reaction with an electrophile, computational modeling could determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a discrete intermediate. It could also explain the stereochemical outcome of the reaction by comparing the activation energies of the pathways leading to different stereoisomers.

Molecular Dynamics Simulations and Chiral Recognition Studies

While quantum chemical calculations are excellent for studying individual molecules or small molecular complexes, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase (e.g., in a solvent) and over longer timescales. MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of empirical energy functions.

An MD simulation of this compound in a solvent like water or ethanol (B145695) would provide insights into its solvation structure and dynamic behavior. It could reveal how the solvent molecules arrange themselves around the amine and furan functional groups and how this solvent shell influences the conformational preferences of the molecule.

Furthermore, MD simulations are a powerful tool for studying chiral recognition, which is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. To study the chiral recognition capabilities of this compound, one could simulate its interaction with a racemic mixture of a chiral partner, such as a chiral carboxylic acid. By analyzing the simulation trajectories, it is possible to calculate the binding free energies for the formation of diastereomeric complexes. A significant difference in binding free energy would indicate that this compound can effectively discriminate between the two enantiomers of the partner molecule.

The following table provides a hypothetical example of results from an MD simulation aimed at studying chiral recognition.

Diastereomeric ComplexBinding Free Energy (ΔG, kcal/mol)Key Intermolecular Interactions
This compound + (R)-Ibuprofen-7.5Hydrogen bond (NH3+ to COO-), π-π stacking
This compound + (S)-Ibuprofen-6.2Hydrogen bond (NH3+ to COO-), steric hindrance

Note: The data in this table is hypothetical and for illustrative purposes only, as specific MD simulations of this compound are not available in the cited literature.

These computational approaches, from quantum mechanics to molecular dynamics, provide a detailed theoretical framework for understanding the structure, energetics, and interactions of this compound at a molecular level.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.